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A comprehensive guide for researchers, scientists, and drug development professionals on the

conformational preferences and structural parameters of 1,4-disilabutane and its analogues,

supported by experimental and computational data.

The structural characteristics of organosilicon compounds are of fundamental interest in

various fields, including materials science and medicinal chemistry. 1,4-Disilabutane (H₃Si-

CH₂-CH₂-SiH₃) serves as a foundational molecule for a class of compounds where the carbon

backbone is interrupted by silicon atoms. This substitution significantly influences the

molecule's conformational behavior, altering bond lengths, bond angles, and torsional

properties compared to their all-carbon analogue, n-butane. This guide provides a detailed

comparison of the structural parameters of 1,4-disilabutane in its different conformational

states, based on gas-phase electron diffraction (GED) studies and ab initio calculations.

Conformational Analysis of 1,4-Disilabutane
Similar to n-butane, 1,4-disilabutane can exist in two primary staggered conformations: anti

and gauche. The anti conformer, with a Si-C-C-Si dihedral angle of 180°, is the more stable

form. The gauche conformer is higher in energy and features a Si-C-C-Si dihedral angle of

approximately 60-78°.

A combined gas-phase electron diffraction and ab initio study has revealed that in the vapor

phase, 1,4-disilabutane exists as a mixture of the anti and gauche conformers, with the anti

form being predominant (approximately 76% at room temperature).
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Structural Parameters
The key structural parameters for the anti and gauche conformers of 1,4-disilabutane, as

determined by gas-phase electron diffraction (GED) and supported by ab initio calculations, are

summarized in the table below.

Parameter Conformer
Gas-Phase
Electron Diffraction
(GED) Data

Ab Initio
Calculation (MP2/6-
31G*)

Bond Lengths (r / Å)

Si-C anti 1.882(1) 1.885

gauche 1.885(1) 1.886

C-C anti 1.563(5) 1.543

gauche 1.563(5) 1.544

Si-H Both 1.499(3) 1.485

Bond Angles (∠ / °)

∠(Si-C-C) anti 110.7(2) 111.4

gauche 114.4(5) 113.8

Dihedral Angle (τ / °)

τ(Si-C-C-Si) anti 180.0 180.0

gauche 78.5(21) 68.0

Experimental and Computational Methodologies
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the three-dimensional

structure of molecules in the gaseous state. In this method, a beam of high-energy electrons is

directed at a jet of the gaseous sample. The electrons are scattered by the molecules, creating

a diffraction pattern that is recorded on a detector. This pattern contains information about the

distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, it is
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possible to determine bond lengths, bond angles, and torsional angles with high precision. For

conformationally flexible molecules like 1,4-disilabutane, the experimental data is analyzed

assuming a mixture of conformers, and the relative abundance of each can be determined.

Ab Initio Quantum Chemical Calculations
Ab initio (from first principles) quantum chemical calculations are theoretical methods used to

solve the Schrödinger equation for a molecule to predict its electronic structure and properties.

These calculations do not rely on any experimental data beyond fundamental physical

constants. For the structural analysis of 1,4-disilabutane, calculations were performed at the

Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G* basis set. These

calculations provide optimized geometries (bond lengths, angles, and dihedral angles) and

relative energies of the different conformers, which are then used to complement and refine the

analysis of the experimental GED data.

Visualizing the Workflow and Structural
Relationships
To better understand the process of structural determination and the interplay of different

structural parameters, the following diagrams are provided.
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Figure 1. Experimental workflow for the structural analysis of 1,4-disilabutane.
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To cite this document: BenchChem. [A Comparative Structural Analysis of 1,4-Disilabutane
and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3137281#structural-comparison-of-1-4-disilabutane-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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